molecular formula C16H13FO2 B3088097 (E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1181696-01-4

(E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B3088097
CAS RN: 1181696-01-4
M. Wt: 256.27 g/mol
InChI Key: WEXUAFOLXMLTSX-ZHACJKMWSA-N
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Description

(E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as FMPP, is a chemical compound that belongs to the family of chalcones. FMPP is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound also appears to upregulate the expression of genes involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to possess antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Advantages and Limitations for Lab Experiments

(E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and its chemical structure can be easily modified to produce analogs with improved pharmacological properties. However, this compound also has some limitations for laboratory experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Furthermore, this compound can exhibit cytotoxic effects at high concentrations, which can complicate its use in cell culture experiments.

Future Directions

There are several future directions for the study of (E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. One potential direction is the development of this compound analogs with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the pharmacological effects of this compound. Furthermore, the potential therapeutic applications of this compound in various fields of medicine should be further explored through in vivo studies. Finally, the safety and toxicity of this compound should be thoroughly evaluated to determine its potential as a therapeutic agent.

Scientific Research Applications

(E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been studied for its potential therapeutic applications in various fields of medicine such as cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been investigated for its neuroprotective effects, which may be attributed to its antioxidant properties.

properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO2/c1-19-16-9-5-3-7-13(16)15(18)11-10-12-6-2-4-8-14(12)17/h2-11H,1H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXUAFOLXMLTSX-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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